molecular formula C36H56S3 B13138071 2,5-bis(3-dodecylthiophen-2-yl)thiophene

2,5-bis(3-dodecylthiophen-2-yl)thiophene

Cat. No.: B13138071
M. Wt: 585.0 g/mol
InChI Key: GVZJRBAUSGYWJI-UHFFFAOYSA-N
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Description

2,5-Bis(3-dodecylthiophen-2-yl)thiophene is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in organic electronics due to their excellent charge transport properties. The compound this compound is particularly notable for its long alkyl chains, which enhance its solubility and processability, making it suitable for applications in organic field-effect transistors and other electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(3-dodecylthiophen-2-yl)thiophene typically involves the following steps:

    Preparation of 2-bromo-3-dodecylthiophene: This intermediate is synthesized by bromination of 3-dodecylthiophene.

    Stille Coupling Reaction: The key step involves a Stille coupling reaction between 2-bromo-3-dodecylthiophene and 2,5-bis(trimethylstannyl)thiophene in the presence of a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(3-dodecylthiophen-2-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,5-bis(3-dodecylthiophen-2-yl)thiophene in electronic applications involves its ability to form highly ordered crystalline structures. The long alkyl chains facilitate π-π stacking interactions between the thiophene rings, leading to efficient charge transport. In OFETs, the compound acts as a semiconductor, where the movement of charge carriers (electrons or holes) is facilitated by the ordered molecular arrangement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(3-dodecylthiophen-2-yl)thiophene is unique due to its specific combination of long dodecyl chains and thiophene rings, which provide a balance of solubility, processability, and electronic performance. This makes it particularly suitable for solution-processed electronic devices .

Properties

Molecular Formula

C36H56S3

Molecular Weight

585.0 g/mol

IUPAC Name

2,5-bis(3-dodecylthiophen-2-yl)thiophene

InChI

InChI=1S/C36H56S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-29-37-35(31)33-25-26-34(39-33)36-32(28-30-38-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3

InChI Key

GVZJRBAUSGYWJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCCCCCCCC

Origin of Product

United States

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